An In-Depth Technical Guide to the Chemical Properties of Methyl 5-bromo-1-naphthoate
An In-Depth Technical Guide to the Chemical Properties of Methyl 5-bromo-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-1-naphthoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its naphthalene core, substituted with a bromine atom and a methyl ester group, provides two reactive sites for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Methyl 5-bromo-1-naphthoate, with a particular focus on its applications in medicinal chemistry and drug development.
Chemical and Physical Properties
Methyl 5-bromo-1-naphthoate is a solid at room temperature.[1] The following table summarizes its key chemical and physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉BrO₂ | [1][2] |
| Molecular Weight | 265.11 g/mol | [2][3] |
| CAS Number | 59866-97-6 | [2] |
| Appearance | Solid | [1] |
| Purity | 95-98% (typical) | [2] |
Spectroscopic Data
Detailed experimental spectra for Methyl 5-bromo-1-naphthoate are not widely published. However, the expected spectral characteristics can be inferred from its structure and comparison with related compounds such as 5-bromo-1-naphthoic acid[4][5][6] and other methyl naphthoate derivatives.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring and the methyl protons of the ester group. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-9.0 ppm. The methyl protons will appear as a singlet around δ 3.9-4.0 ppm.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the twelve carbon atoms. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of δ 165-175 ppm. The aromatic carbons will appear between δ 120-140 ppm, and the methyl carbon of the ester will be observed around δ 52-53 ppm.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720-1700 cm⁻¹) and C-Br stretching (typically in the range of 600-500 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
Synthesis and Experimental Protocols
Methyl 5-bromo-1-naphthoate is typically synthesized via the esterification of its corresponding carboxylic acid, 5-bromo-1-naphthoic acid.
Experimental Protocol: Synthesis of Methyl 5-bromo-1-naphthoate via Fischer Esterification
Materials:
-
5-bromo-1-naphthoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate (for extraction)
Procedure:
-
To a solution of 5-bromo-1-naphthoic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 5-bromo-1-naphthoate.
Reactivity and Applications in Drug Development
The bromine atom on the naphthalene ring of Methyl 5-bromo-1-naphthoate is a key functional group that allows for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the synthesis of complex drug candidates.
Palladium-Catalyzed Cross-Coupling Reactions
Methyl 5-bromo-1-naphthoate can serve as a substrate in several important cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[7][8][9]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.[10][11][12][13]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[14][15][16]
These reactions enable the introduction of diverse substituents at the 5-position of the naphthalene ring, providing a powerful tool for structure-activity relationship (SAR) studies in drug discovery.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the synthesis of Methyl 5-bromo-1-naphthoate and its subsequent use in the synthesis of bioactive molecules through palladium-catalyzed cross-coupling reactions.
Conclusion
Methyl 5-bromo-1-naphthoate is a valuable synthetic intermediate with significant potential in the field of drug development. Its utility stems from the presence of two key functional groups: a methyl ester that can be hydrolyzed or further modified, and a bromine atom that readily participates in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the efficient generation of diverse libraries of naphthalene-based compounds for biological screening, accelerating the discovery of new therapeutic agents. Further investigation into the experimental determination of its physical properties and the exploration of its reactivity in novel chemical transformations will continue to enhance its value to the scientific community.
References
- 1. 5-Bromo-naphthalene-1-carboxylic acid methyl ester [cymitquimica.com]
- 2. glycomindsynth.com [glycomindsynth.com]
- 3. Methyl 5-bromo-1-naphthoate [myskinrecipes.com]
- 4. rsc.org [rsc.org]
- 5. 5-Bromo-1-naphthoic acid | CymitQuimica [cymitquimica.com]
- 6. Buy 5-Bromo-1-naphthoic acid | 16726-67-3 [smolecule.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
